molecular formula C8H4O4S2 B2415806 Thieno[3,2-b]thiophene-2,5-dicarboxylic acid CAS No. 18646-81-6

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid

Cat. No.: B2415806
CAS No.: 18646-81-6
M. Wt: 228.24
InChI Key: JMURVZFFOUWCNW-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is a structurally rigid, planar bridging ligand with a linear geometry. It is based on two conjugated thiophene heterocycles, containing a 10-electron aromatic π-system. This compound is a close structural analogue of terephthalic acid and 2,6-naphthalenedicarboxylic acid, which are commonly used bridging ligands in the chemistry of metal-organic frameworks (MOFs) and coordination polymers .

Properties

IUPAC Name

thieno[3,2-b]thiophene-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMURVZFFOUWCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18646-81-6
Record name thieno[3,2-b]thiophene-2,5-dicarboxylic acid
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Preparation Methods

Tollens Reagent (Silver Ammonia Complex)

Tollens reagent ([Ag(NH₃)₂]⁺) selectively oxidizes aldehydes to carboxylic acids under mild conditions. For thieno[3,2-b]thiophene-2,5-dicarboxaldehyde:

  • Reaction conditions : Aqueous ammonia, room temperature, 12–24 hours.
  • Mechanism : The aldehyde is oxidized to a carboxylate ion, which is acidified to yield the free carboxylic acid.
  • Yield : Reported yields range from 85% to 93% for analogous thiophene derivatives.

Advantages :

  • Minimal side reactions due to mild conditions.
  • High selectivity for aldehydes over other functional groups.

Limitations :

  • Requires careful handling of ammonia and silver residues.

Potassium Permanganate (KMnO₄) in Acidic Medium

KMnO₄ in sulfuric acid (H₂SO₄) is a robust oxidizing agent for aromatic aldehydes:

  • Reaction conditions : 60–80°C, 4–6 hours, stoichiometric KMnO₄.
  • Mechanism : Mn(VII) is reduced to Mn(II), while the aldehyde is oxidized to COOH.
  • Yield : ~78–88% for thiophene-based substrates.

Advantages :

  • Cost-effective and scalable.
  • Suitable for electron-deficient aromatic systems.

Limitations :

  • Over-oxidation risks for sensitive substrates.
  • Requires neutralization of acidic waste.

Silver(I) Oxide (Ag₂O) in Aqueous NaOH

Ag₂O in alkaline conditions offers a halogen-free alternative:

  • Reaction conditions : 50–60°C, 8–12 hours, excess Ag₂O.
  • Mechanism : Ag(I) facilitates aldehyde oxidation via a radical intermediate.
  • Yield : 80–90% for conjugated aldehydes.

Advantages :

  • Avoids toxic byproducts.
  • Compatible with sulfur-containing heterocycles.

Limitations :

  • Longer reaction times compared to Tollens reagent.

Comparative Analysis of Oxidation Methods

The table below summarizes key parameters for each method:

Parameter Tollens Reagent KMnO₄/H₂SO₄ Ag₂O/NaOH
Yield (%) 85–93 78–88 80–90
Reaction Time (h) 12–24 4–6 8–12
Temperature (°C) 25 60–80 50–60
Byproducts Ag residues MnO₂, SO₄²⁻ None significant
Scalability Moderate High Moderate

Challenges and Optimization Strategies

Solubility Considerations

Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde exhibits limited solubility in polar solvents. Mixed solvents (e.g., THF/H₂O) improve reactant dispersion, enhancing oxidation efficiency.

Purification Techniques

Post-oxidation, the product is purified via:

  • Acid precipitation : Adjusting pH to 2–3 precipitates the dicarboxylic acid.
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

Industrial and Research Applications

The dicarboxylic acid serves as a ligand in metal-organic frameworks (MOFs) and coordination polymers. For example:

  • MOF synthesis : Reacting with Zn(II) or Cu(II) ions produces frameworks with applications in gas storage (e.g., CO₂ adsorption capacities up to 12 mmol/g at 25°C).
  • Optoelectronics : Conjugated polymers incorporating this ligand exhibit tunable bandgaps (1.8–2.2 eV), suitable for organic photovoltaics.

Chemical Reactions Analysis

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like Tollens reagent, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemical Applications

1.1 Coordination Chemistry
H₂TDC is primarily used as a bridging ligand in the synthesis of metal-organic frameworks and coordination polymers. Its rigid structure allows for the formation of stable complexes with metal ions. These complexes are valuable in various applications such as:

  • Catalysis : H₂TDC-based frameworks can enhance catalytic activity due to their high surface area and tunable pore sizes.
  • Gas Sorption and Separation : The porous nature of H₂TDC-derived MOFs makes them suitable for gas storage and separation technologies, particularly in capturing CO₂ or hydrogen.

1.2 Comparison with Other Ligands
When compared to traditional ligands like terephthalic acid, H₂TDC exhibits superior stability and rigidity due to the presence of thiophene rings, which enhances its functional properties such as luminescence and magnetic characteristics.

PropertyH₂TDCTerephthalic Acid
RigidityHighModerate
LuminescenceEnhancedLow
Magnetic PropertiesPresentAbsent

Biological Applications

2.1 Biomaterials Development
H₂TDC's ability to form coordination polymers is leveraged in the development of biomaterials. These materials can be designed for specific interactions with biological systems, making them suitable for applications in:

  • Drug Delivery Systems : H₂TDC-based polymers can encapsulate therapeutic agents, allowing for controlled release and targeted delivery.
  • Biosensing Applications : The structural robustness of H₂TDC enhances the performance of biosensors by improving sensitivity and selectivity towards biological analytes.

Medical Applications

Research is ongoing into the potential medical applications of H₂TDC, particularly in imaging and therapeutic contexts:

  • Medical Imaging : H₂TDC derivatives are being explored for their luminescent properties, which could be utilized in imaging techniques such as fluorescence microscopy.
  • Therapeutic Agents : The compound's coordination capabilities may allow it to act as a carrier for drugs or as part of a therapeutic agent itself.

Industrial Applications

H₂TDC is also finding applications in industrial settings:

  • Luminescent Sensors : The compound's luminescent properties make it suitable for developing sensors that can detect environmental pollutants or hazardous materials.
  • Magnetic Materials : Its unique structure allows for the creation of materials with magnetic properties that can be used in electronic devices or data storage.

Case Studies

Several studies highlight the diverse applications of H₂TDC:

  • Study on Gas Sorption Properties : Research demonstrated that H₂TDC-based MOFs exhibited exceptional CO₂ adsorption capacities compared to other conventional frameworks, showcasing its potential in carbon capture technologies.
  • Development of Drug Delivery Systems : A study reported the successful encapsulation of anticancer drugs within H₂TDC-derived polymers, which showed enhanced efficacy and reduced side effects in vitro .
  • Biosensor Performance Enhancement : Research indicated that integrating H₂TDC into biosensor designs significantly improved detection limits for glucose levels compared to traditional sensors .

Comparison with Similar Compounds

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is similar to other compounds such as terephthalic acid and 2,6-naphthalenedicarboxylic acid. it is unique in its ability to form more stable and rigid coordination polymers due to the presence of the thiophene rings. This results in improved functional properties, such as enhanced luminescence and magnetic characteristics .

Similar Compounds

Biological Activity

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid (H₂TDC) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique structural properties and biological activities. This article explores the biological activity of H₂TDC, summarizing key research findings, case studies, and potential applications.

Structural Overview

H₂TDC is characterized by its two carboxylic acid groups attached to a thieno[3,2-b]thiophene backbone. This structure contributes to its stability and interaction with various biological targets. The compound's molecular formula is C₈H₆O₄S₂, and it has a molecular weight of 218.26 g/mol.

1. GPR35 Agonist Activity

Research has demonstrated that derivatives of thieno[3,2-b]thiophene-2-carboxylic acid exhibit significant agonist activity against the G protein-coupled receptor GPR35. A study optimized various derivatives to enhance their potency and efficacy as β-arrestin-biased agonists, which are crucial for understanding GPR35's role in physiological processes. Among the tested compounds, one derivative (Compound 13) was identified as the most potent GPR35 agonist, showing promising results in β-arrestin translocation assays .

2. Metal-Organic Frameworks (MOFs)

H₂TDC has been incorporated into metal-organic frameworks (MOFs), which are being explored for their biosensing capabilities. The unique properties of MOFs allow for high surface area and functionalization potential, making them suitable for detecting biomolecules such as nucleic acids and small biomolecules like glucose and dopamine. The integration of H₂TDC into these frameworks enhances their performance in biosensing applications due to its structural robustness and chemical versatility .

Case Study 1: Synthesis and Characterization

In one notable study, researchers synthesized H₂TDC through a nucleophilic aromatic substitution method involving 3-nitrothiophenes. The resulting compound was characterized using various spectroscopic techniques, confirming its structure and purity. The synthesis route demonstrated an efficient pathway for producing H₂TDC derivatives with potential biological applications .

Case Study 2: Optical Properties

Another investigation focused on the optical properties of H₂TDC-based organic dyes. The study evaluated their electrochemical behavior and light absorption characteristics, indicating that these compounds could be effective in photovoltaic applications due to their favorable charge transport properties .

Research Findings Summary Table

Study Focus Key Findings
GPR35 AgonismCompound 13 identified as potent GPR35 agonist; β-arrestin translocation observed.
MOFsH₂TDC enhances biosensing capabilities in MOFs; effective for detecting biomolecules.
Optical PropertiesH₂TDC-based dyes show promising electrochemical properties for photovoltaic applications.

Q & A

Q. What synthetic methodologies are optimal for preparing TTDC, and how can reaction conditions be controlled to maximize yield?

TTDC synthesis typically involves condensation of thiodiglycolate esters with glyoxal trimer dehydrate under alkaline conditions. Key variables include:

  • Catalyst choice : SnCl₂ achieves >90% esterification yields ().
  • Solvent ratios : Methanol/water (1:2) improves hydrolysis efficiency ().
  • Reagent stoichiometry : A molar ratio of 1:0.4:4.4 (ester:glyoxal:KOH) optimizes cyclization ().
    Purification via recrystallization from DMF/ethanol mixtures enhances purity (>98%) ().

Q. How do activation protocols (e.g., solvent exchange, vacuum drying) influence TTDC-based MOF surface area?

Activation methods critically impact BET surface area:

ProtocolBET Surface Area (m²/g)Source
RT vacuum drying3,409
Multiple solvent exchanges4,073 (94% of calculated)
Incomplete solvent removal reduces porosity; sequential exchanges with acetone/chloroform minimize pore collapse .

Q. What characterization techniques are essential for confirming TTDC coordination in MOFs?

  • Single-crystal XRD : Resolves ligand-metal binding modes (e.g., μ₃-bridging in [Y₂(DMF)₄(TTDC)₃]) ().
  • FTIR : Carboxylate stretching (1,550–1,650 cm⁻¹) confirms deprotonation ().
  • Thermogravimetric analysis (TGA) : Identifies solvent loss (e.g., DMF at 150–250°C) and framework stability ().

Advanced Research Questions

Q. How can TTDC-based MOFs be tailored for selective luminescence quenching in analyte sensing?

Guest-dependent quenching in [Tb₂(DMF)₄(TTDC)₃] MOFs is modulated by:

  • Pore functionalization : Introducing -NH₂ groups enhances π-π interactions with aromatic analytes (e.g., quinoline).
  • Concentration gradients : Quenching efficiency correlates with analyte concentration (0.1–10 mM range) ().
    Methodological tip: Use time-resolved fluorescence to distinguish host-guest energy transfer pathways .

Q. What experimental strategies resolve discrepancies between calculated and observed hydrogen adsorption capacities in TTDC MOFs?

IRMOF-20 (TTDC-based) shows higher volumetric H₂ density than MOF-5 above 1 bar, but experimental BET values may lag theoretical predictions due to:

  • Incomplete activation : Residual solvents block micropores ().
  • Defect engineering : Introduce missing-linker defects to improve H₂ accessibility ().
    Validate via high-pressure gas sorption isotherms (up to 100 bar) and neutron scattering for H₂ binding site mapping .

Q. How does TTDC’s π-conjugated system influence charge transport in polythiophene composites?

TTDC’s fused thienothiophene core enhances π-orbital overlap, reducing band gaps in conductive polymers. Methodology:

  • DFT calculations : Predict HOMO-LUMO gaps (~2.1 eV for TTDC vs. 2.8 eV for thiophene-2,5-dicarboxylic acid) ().
  • Electrochemical impedance spectroscopy : Measure conductivity in TTDC-poly(3-hexylthiophene) blends ().

Q. What crystallographic challenges arise when synthesizing lanthanide-TTDC MOFs, and how are they addressed?

Rare-earth MOFs (e.g., [Dy₂(TTDC)₃(H₂O)₄]) exhibit unpredictable topology due to:

  • Lanthanide contraction : Smaller ionic radii (e.g., Lu³⁺ vs. La³⁺) alter coordination geometry ().
  • Solvent templating : Use DMF/H₂O mixtures to stabilize uncommon (4,5)-connected networks ().
    Advanced tip: Pair synchrotron XRD with PDF (pair distribution function) analysis to resolve local disorder .

Methodological Troubleshooting

Q. How can researchers mitigate batch-to-batch variability in TTDC purity during scale-up?

  • HPLC monitoring : Track residual Sn²⁺ (from SnCl₂ catalysis) using ion-pair chromatography ().
  • Recrystallization : Use mixed solvents (DMF/ethanol) to remove byproducts ().

Q. Why do TTDC-based COFs exhibit lower iodine adsorption than theoretical predictions, and how can this be improved?

COF-S2 (thienothiophene-TTD linker) underperforms due to:

  • Pore blockage : Aggregate formation during Schiff-base condensation ().
  • Solution : Introduce mesopores via surfactant-assisted synthesis or post-synthetic annealing .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on TTDC’s thermal stability in MOFs?

Discrepancies arise from:

  • Activation methods : Vacuum-dried MOFs retain stability up to 300°C, while solvent-retained frameworks degrade at 150°C ().
  • Metal-ligand bond strength : Ln³⁺-TTDC bonds (e.g., Y³⁺) are more thermally robust than Zn²⁺ analogues ().

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